molecular formula C27H27ClF3N7O2 B14793843 Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-

Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N'-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-

Cat. No.: B14793843
M. Wt: 574.0 g/mol
InChI Key: IYYUOMFAAASGGM-UHFFFAOYSA-N
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Description

Urea, N-[2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl]-N’-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination and etherification: Introduction of the chloro and oxy groups on the phenyl ring.

    Urea formation: Coupling of the intermediate with the urea moiety under controlled conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the chloro or nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, it may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Such as N,N’-diarylureas, which also exhibit diverse biological activities.

    Pyrrolo[3,2-d]pyrimidine derivatives: Known for their role in medicinal chemistry.

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H27ClF3N7O2

Molecular Weight

574.0 g/mol

IUPAC Name

1-[2-chloro-4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C27H27ClF3N7O2/c1-36-9-11-38(12-10-36)15-17-3-4-18(13-20(17)27(29,30)31)34-26(39)35-22-6-5-19(14-21(22)28)40-25-24-23(32-16-33-25)7-8-37(24)2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H2,34,35,39)

InChI Key

IYYUOMFAAASGGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC4=NC=NC5=C4N(C=C5)C)Cl)C(F)(F)F

Origin of Product

United States

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